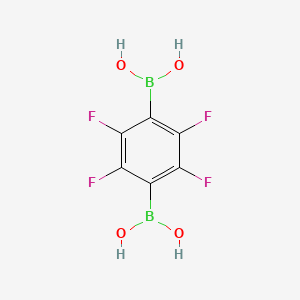

Perfluorophenyl,1-4-diboronic acid

Description

Properties

IUPAC Name |

(4-borono-2,3,5,6-tetrafluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4B2F4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h13-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMHMVKSMSUKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)B(O)O)F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4B2F4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Topic: Pi-pi Stacking Interactions in Fluorinated Boronic Acid Assemblies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Harnessing Fluorine-Modulated Aromatic Interactions in Boronic Acid-Based Supramolecular Systems

This guide provides an in-depth exploration of the nuanced interplay between π-π stacking, fluorine substitution, and boronic acid functionalities. We move beyond textbook definitions to dissect the mechanistic drivers behind these interactions, offering field-proven insights into the design, synthesis, and characterization of these unique supramolecular assemblies. The content herein is structured to build a foundational understanding before delving into advanced concepts and practical applications relevant to materials science and drug development.

The Fundamentals of Aromatic Stacking: A Re-examination

π-π stacking is a noncovalent interaction that governs the three-dimensional arrangement of aromatic molecules in both biological systems, like the structure of DNA, and synthetic materials.[1] These interactions, arising from a combination of electrostatic, dispersion, and dipole-induced dipole forces, are critical in processes ranging from protein folding to the formation of molecular crystals.[1][2] While often depicted as a simple face-to-face sandwiching of rings, the reality is more complex, involving several key geometries.

Caption: Key geometries and contributing forces in π-π stacking interactions.

The energetic landscape of these interactions is delicate. A true face-to-face "sandwich" arrangement is often electrostatically disfavored due to the repulsion between the electron-rich π-clouds.[2] Consequently, parallel-displaced and T-shaped (or edge-to-face) geometries are frequently more stable and thus more common in crystal structures.[3]

The Fluorine Effect: Inverting the Rules of Engagement

The strategic introduction of fluorine atoms onto an aromatic ring dramatically alters its electronic properties, providing a powerful tool for tuning π-π interactions.[4] Fluorine's high electronegativity withdraws electron density from the π-system, transforming an electron-rich (π-basic) benzene ring into an electron-deficient (π-acidic) one.[5] This inversion of the molecular electrostatic potential is the causal driver behind the unique stacking behaviors observed in fluorinated aromatics.

-

Disruption of Conventional Stacking: The presence of fluorine can disrupt the typical π-π stacking observed in other halobenzenes.[3][6] The repulsion between the now electron-deficient centers of two fluorinated rings makes face-to-face interactions highly unfavorable.[6]

-

Promotion of Arene-Perfluoroarene Stacking: The most significant consequence is the creation of strong, favorable interactions between a fluorinated (π-acidic) ring and a non-fluorinated, electron-rich (π-basic) ring.[4][5] This "quadrupole-quadrupole" interaction is a cornerstone of crystal engineering with fluorinated compounds.

-

Emergence of Other Interactions: Fluorination also promotes different packing motifs, such as edge-to-face arrangements and C-H···F or F···F contacts, which become more significant in directing the supramolecular assembly.[6][7][8] Studies have shown that the specific positioning of fluorine atoms (e.g., 2,3,4- vs. 3,4,5-trifluorination) can lead to distinct parallel or angled molecular packing arrangements.[9][10]

Caption: Fluorination inverts electronic character, favoring mixed stacking.

The Boronic Acid Motif: A Versatile Anchor for Self-Assembly

Boronic acids [R-B(OH)₂] and their esters are exceptionally versatile building blocks in supramolecular chemistry.[7] Their utility stems from several key properties:

-

Lewis Acidity: The boron atom possesses a vacant p-orbital, making it a Lewis acid capable of accepting electron pairs.[11][12] This allows for the formation of dative bonds, most notably with nitrogen atoms from pyridyl linkers, to form stable "tweezer-type" assemblies.[7]

-

Reversible Covalent Bonding: Boronic acids react reversibly with 1,2- or 1,3-diols to form stable five- or six-membered cyclic esters.[11][13] This dynamic covalent chemistry is the basis for their widespread use in glucose sensors and stimuli-responsive drug delivery systems.[12][14][15]

-

Hydrogen Bonding: The -B(OH)₂ group is an excellent hydrogen bond donor and acceptor, capable of forming robust, predictable synthons that guide crystal packing.[16]

When combined with a fluorinated aryl ring, the boronic acid group's properties are further modulated. Fluorine substitution significantly increases the Lewis acidity of the boron atom, strengthening dative N→B bonds and enhancing the stability of the resulting assemblies.[7][17]

Characterizing Fluorinated Boronic Acid Assemblies

A multi-technique approach is essential to fully elucidate the structure and dynamics of these assemblies.

| Technique | Information Gained | Causality & Insights |

| Single-Crystal X-ray Diffraction (SXRD) | Precise 3D atomic coordinates, bond lengths, angles, and intermolecular distances.[18][19] | Provides definitive proof of π-π stacking geometries, C-H···F contacts, and N→B bond formation. It is the gold standard for visualizing the solid-state architecture.[16][20] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on molecular structure, aggregation state, and dynamics in solution.[21][22] | π-π stacking induces a characteristic upfield shift (shielding) of proton signals in ¹H NMR spectra due to the ring current effect of neighboring aromatic systems.[23] This provides evidence of stacking in the solution state, complementing solid-state data.[21] |

| Computational Modeling (DFT) | Interaction energies, molecular electrostatic potential surfaces, and optimized geometries.[9][16] | DFT calculations can quantify the strength of different noncovalent interactions (π-stacking, H-bonds, etc.), helping to rationalize why a particular supramolecular structure is favored over others.[10][24] |

| Fluorescence Spectroscopy | Changes in emission intensity or wavelength upon assembly or guest binding. | Many aromatic systems are fluorophores. The formation of stacked assemblies can lead to fluorescence quenching or excimer/exciplex formation, providing a sensitive probe for studying association events.[11][25] |

Experimental Protocol: Synthesis and Co-crystallization

This section provides a validated workflow for the synthesis of a fluorinated arylboronic acid and its subsequent self-assembly with a bipyridyl linker, a common strategy for studying these interactions.[7]

Part A: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid

-

Expertise & Rationale: This protocol uses a standard lithium-halogen exchange followed by quenching with a borate ester. This is a robust and high-yielding method for introducing a boronic acid group onto an aromatic ring. The low temperature (-78 °C) is critical to prevent side reactions of the highly reactive organolithium intermediate.

-

Step-by-Step Methodology:

-

Setup: Under an inert atmosphere (N₂ or Ar), add 1-bromo-4-fluoro-3-(trifluoromethyl)benzene (1.0 eq) to anhydrous THF (approx. 0.2 M solution) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir for an additional 30 minutes at -78 °C. A successful lithiation is often indicated by a color change.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis & Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a hexanes/ethyl acetate mixture to yield the title compound as a white solid.

-

Validation: Confirm the product identity and purity using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting aryl bromide signal and the appearance of a broad singlet for the B(OH)₂ protons in ¹H NMR are key indicators of success.

-

Part B: Co-crystallization with 4,4'-Bipyridine

-

Expertise & Rationale: Slow evaporation is a reliable method for growing high-quality single crystals suitable for SXRD. The choice of solvent is crucial; a solvent system that dissolves both components but from which the co-crystal has limited solubility is ideal. The stoichiometry is chosen to favor the formation of a 2:1 "tweezer" adduct.[7]

-

Step-by-Step Methodology:

-

Preparation: In a small vial, dissolve the synthesized fluorinated boronic acid (2.0 eq) and 4,4'-bipyridine (1.0 eq) in a minimal amount of a suitable solvent, such as methanol or a chloroform/methanol mixture.

-

Crystallization: Gently warm the solution to ensure complete dissolution. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free location at a constant temperature. Crystals should form over several days to a week.

-

Isolation: Once suitable crystals have formed, carefully isolate them from the mother liquor using a pipette and wash them with a small amount of cold solvent.

-

Analysis: Analyze the crystals using Single-Crystal X-ray Diffraction to determine the solid-state structure and confirm the presence and geometry of π-π stacking interactions.

-

// Nodes A [label="Dissolve Components\n(Fluorinated Boronic Acid + Linker)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Slow Solvent Evaporation", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Crystal Nucleation & Growth", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Isolate Crystals", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Structural Analysis (SXRD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Data Interpretation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="Controlled Environment"]; B -> C [label="Days to Weeks"]; C -> D [label="Manual Selection"]; D -> E [label="Definitive Structure"]; E -> F [label="Identify Interactions"]; }

Caption: General workflow for co-crystallization via slow evaporation.

Applications and Future Outlook

The precise control over molecular assembly afforded by fluorinated boronic acids opens avenues in several advanced fields:

-

Drug Development: Boronic acids are already established as pharmacophores (e.g., in bortezomib). Understanding how fluorination impacts stacking with aromatic residues in protein active sites (cation-π or arene-perfluoroarene interactions) can guide the design of more potent and selective inhibitors.[19][26]

-

Sensing: The reversible binding of boronic acids to diols can be coupled with fluorescence changes.[12][13] Fluorinated aromatic systems can be designed to stack and quench fluorescence, which is then restored upon binding to a target analyte like glucose, forming the basis for highly sensitive sensors.[11][27]

-

Materials Science: These assemblies can be used to create porous crystalline materials (co-crystals) capable of selective guest inclusion, such as the separation of xylene isomers.[7] The tunable nature of the π-stacking interactions allows for the rational design of materials with specific host-guest properties.

The future of this field lies in designing increasingly complex, multi-component systems where the subtle interplay of fluorine-modulated π-stacking, hydrogen bonding, and reversible covalent interactions can be harnessed to create functional materials with emergent properties, such as stimuli-responsive drug delivery vehicles and advanced catalytic systems.[14][15][28]

References

- Symthons reveal how fluorine disrupts π–π stacking in halobenzene crystal structures - CrystEngComm (RSC Publishing).

- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors | ACS Omega.

- Synthesis of Fluorinated Aminoalkylboronic Acids from Amphoteric α-Boryl Aldehydes.

- Recent development of boronic acid-based fluorescent sensors - RSC Publishing.

- Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives - Harvard DASH.

- Self-Assembly of Fluorinated Boronic Esters and 4,4′-Bipyridine into 2:1 N→B Adducts and Inclusion of Aromatic Guest Molecules in the Solid State: Application for the Separation of o,m,p-Xylene | Crystal Growth & Design - ACS Publications.

- Recent development of boronic acid-based fluorescent sensors - PMC.

- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - MDPI.

- Stacking (chemistry) - chemeurope.com.

- Intermolecular π–π Stacking Interactions Made Visible | Journal of Chemical Education.

- Crystal Engineering and Non-Covalent Interactions - ResearchGate.

- Symthons reveal how fluorine disrupts π–π stacking in halobenzene crystal structures - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00565A.

- 6.5.1: Host-Guest Chemistry and π-π Stacking Interactions.

- Cation–π interactions: computational analyses of the aromatic box motif and the fluorination strategy for experimental evaluation - RSC Publishing.

- Influence of Fluorine Substitution on Π-Π Stacking and Molecular Packing in Schiff Base Cocrystals - SSRN.

- Fluorescent sensors based on boronic acids - SPIE Digital Library.

- Influence of Fluorine Substitution on Π-Π Stacking and Molecular Packing in Schiff Base Cocrystals - SSRN.

- The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed.

- Influence of N-heteroaromatic π–π stacking on supramolecular assembly and coordination geometry; effect of a single-atom change in the ligand - Dalton Transactions (RSC Publishing).

- Fluorination of Boronic Acids Mediated by Silver(I) Triflate - ACS Publications.

- Boronic-Acid-Modified Nanomaterials for Biomedical Applications | ACS Omega.

- Fluorinated Protein–Ligand Complexes: A Computational Perspective - ACS Publications.

- Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride - Chemical Science (RSC Publishing).

- Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC - NIH.

- Synthesis of 2,6‐fluorophenyl boronic acid using a lithium reagent.[25–27] - ResearchGate.

- Exploring and Exploiting Polar−π Interactions with Fluorinated Aromatic Amino Acids | Accounts of Chemical Research - ACS Publications.

- The role of π–π stacking and hydrogen-bonding interactions in the assembly of a series of isostructural group IIB coordination compounds - PMC.

- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC.

- Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - RSC Publishing.

- Non-covalent interactions (NCIs) in π-conjugated functional materials: advances and perspectives - Chemical Society Reviews (RSC Publishing).

- Facile dynamic one-step modular assembly based on boronic acid-diol for construction of a micellar drug delivery system - Biomaterials Science (RSC Publishing).

- Influence of Fluorine Substitution on Π-Π Stacking and Molecular Packing in Schiff Base Cocrystals | Request PDF - ResearchGate.

- The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery | Accounts of Chemical Research - ACS Publications - ACS.org.

- Recent advances in studying the nonnegligible role of noncovalent interactions in various types of energetic molecular crystals - CrystEngComm (RSC Publishing).

- Fluorination of organoboronic acids and their self‐assembly with... | Download Scientific Diagram - ResearchGate.

- Intermolecular interactions in nonorganic crystal engineering - PubMed.

- Boronic Acid Mediated Cellular Delivery of Therapies - University of Pittsburgh.

- Is there any way we can tell from NMR spectroscopy that pi-pi stacking is taking place?.

- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers | ACS Omega - ACS Publications.

- Quantification of CH and NH/π-Stacking Interactions in Cells Using Nuclear Magnetic Resonance Spectroscopy | Analytical Chemistry - ACS Publications.

- NMR-based analysis of nucleotide π-stacking in a crowded environment: Implications for prebiotic reactions | bioRxiv.

- Understanding non-covalent interactions in larger molecular complexes from first principles.

- X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC.

- Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine - Organic Chemistry Portal.

- (IUCr) Boron–π interactions in two 3-(dihydroxyboryl)anilinium salts analyzed by crystallographic studies and supported by the noncovalent interactions (NCI) index theoretical approach.

- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - MDPI.

- Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former - Diva-Portal.org.

- Fluorination of aryl boronic acids using acetyl hypofluorite made directly from diluted fluorine.

- Recent Advances in π-Stacking Interaction-Controlled Asymmetric Synthesis - MDPI.

- Determining the Crystal Structures of Peptide Analogs of Boronic Acid in the Absence of Single Crystals: Intricate Motifs of Ixazomib Citrate Revealed by XRPD Guided by ss-NMR - ACS Publications.

Sources

- 1. Stacking_(chemistry) [chemeurope.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Symthons reveal how fluorine disrupts π–π stacking in halobenzene crystal structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Symthons reveal how fluorine disrupts π–π stacking in halobenzene crystal structures - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00565A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02116G [pubs.rsc.org]

- 9. papers.ssrn.com [papers.ssrn.com]

- 10. papers.ssrn.com [papers.ssrn.com]

- 11. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. diva-portal.org [diva-portal.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The role of π–π stacking and hydrogen-bonding interactions in the assembly of a series of isostructural group IIB coordination compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. quora.com [quora.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.aip.org [pubs.aip.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Cation–π interactions: computational analyses of the aromatic box motif and the fluorination strategy for experimental evaluation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 27. spiedigitallibrary.org [spiedigitallibrary.org]

- 28. Facile dynamic one-step modular assembly based on boronic acid-diol for construction of a micellar drug delivery system - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Thermodynamic Stability of Perfluorophenyl-1,4-Diboronic Acid Linkers

Abstract

Perfluorophenyl-1,4-diboronic acid and its derivatives are emerging as critical components in the fields of materials science and drug development. Their unique electronic properties, conferred by the perfluorinated aromatic ring, and the versatile reactivity of the diboronic acid functionalities make them highly valuable linkers for the construction of advanced materials such as covalent organic frameworks (COFs) and functional polymers. This guide provides a comprehensive technical overview of the thermodynamic stability of these linkers, offering insights into their synthesis, thermal properties, and the experimental and computational methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these fluorinated linkers in their work.

Introduction: The Significance of Perfluorinated Diboronic Acid Linkers

Perfluorophenyl-1,4-diboronic acid is a bifunctional organic molecule featuring a tetrafluorinated benzene ring functionalized with two boronic acid groups at the 1 and 4 positions. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the aromatic ring and the acidity of the boronic acid moieties. This unique combination of features imparts several desirable characteristics to materials synthesized from these linkers:

-

Enhanced Acidity and Reactivity: The introduction of fluorine atoms into the aromatic ring enhances the Lewis acidity of the boronic acid groups.[1] This heightened reactivity can facilitate the formation of robust covalent bonds in various polymerization and cross-coupling reactions.

-

Modulated Intermolecular Interactions: The perfluorinated core can participate in non-covalent interactions, such as halogen bonding and π-π stacking, which can play a crucial role in directing the self-assembly of supramolecular structures.

-

Increased Thermal and Chemical Stability: The high strength of the carbon-fluorine bond contributes to the overall thermal and oxidative stability of the resulting materials. This is a critical attribute for applications in demanding environments.

-

Unique Physicochemical Properties: Fluorination can impart hydrophobicity and other unique surface properties to materials, which is advantageous in applications ranging from gas separation membranes to low-adhesion coatings.

These properties make perfluorophenyl-1,4-diboronic acid a linker of great interest for the synthesis of materials with tailored electronic, thermal, and chemical properties.

Synthesis and Purity Considerations

The thermodynamic stability of perfluorophenyl-1,4-diboronic acid is intrinsically linked to its purity. The presence of synthetic byproducts or residual starting materials can significantly impact its thermal behavior. Several synthetic routes to aryl boronic acids have been developed, with the most common involving the reaction of an organometallic intermediate with a borate ester.[2]

A general synthetic pathway is outlined below:

Caption: Generalized synthesis workflow for perfluorophenyl-1,4-diboronic acid.

Key Considerations for Synthesis and Purification:

-

Anhydrous Conditions: The formation of the organometallic intermediate is highly sensitive to moisture and requires strictly anhydrous reaction conditions.

-

Temperature Control: Low temperatures are typically required during the lithiation/Grignard formation and borylation steps to minimize side reactions.

-

Purification: Purification is often achieved through recrystallization. It is crucial to remove any partially substituted or hydrolyzed byproducts, as these can act as defect sites in subsequent polymerization reactions and lower the overall thermal stability of the final material.

Assessing Thermodynamic Stability: Experimental Protocols

The thermodynamic stability of perfluorophenyl-1,4-diboronic acid is primarily evaluated using thermal analysis techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature and identifying mass loss events associated with dehydration or degradation.

Detailed Experimental Protocol for TGA:

-

Sample Preparation:

-

Ensure the perfluorophenyl-1,4-diboronic acid sample is finely ground and homogeneous to ensure uniform heat transfer.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).[3]

-

-

Instrument Setup:

-

Place the crucible in the TGA instrument's microbalance.

-

Select the desired atmosphere. An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative degradation and isolate the intrinsic thermal stability.

-

Set the gas flow rate (typically 20-50 mL/min).

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes to ensure thermal stability.

-

Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature well above the expected decomposition point (e.g., 800 °C).

-

-

Data Analysis:

-

Plot the sample mass (or mass percentage) as a function of temperature.

-

The onset temperature of decomposition is determined from the initial significant mass loss.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other phase transitions.

Detailed Experimental Protocol for DSC:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the finely ground sample into a DSC pan (typically aluminum).

-

Hermetically seal the pan to prevent sublimation or reaction with the atmosphere.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Set the desired atmosphere (typically inert gas like nitrogen).

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the expected melting range.

-

A heat-cool-heat cycle is often employed to erase the thermal history of the sample.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Endothermic events, such as melting, appear as peaks. The peak onset provides the melting point.

-

The area under the melting peak can be integrated to determine the enthalpy of fusion.

-

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Expected Thermal Behavior and Data Interpretation

| Compound | Melting Point (°C) | Decomposition Characteristics |

| Benzene-1,4-diboronic acid | >350 (lit.)[1] | High thermal stability, decomposes above 350 °C.[1] |

| Perfluorinated Aromatic Polymers | N/A (often amorphous) | Generally exhibit high thermal stability, with decomposition onsets often exceeding 400-500 °C in inert atmospheres. |

| Perfluorophenyl-1,4-diboronic Acid (Expected) | High, likely >300 | Expected to exhibit high thermal stability due to the perfluorinated ring. Initial mass loss in TGA may be due to the condensation of boronic acid groups to form boroxines.[4] |

Interpretation of TGA Data:

-

Initial Mass Loss (100-200 °C): This is often attributed to the loss of water molecules through the condensation of boronic acid groups to form cyclic boroxine anhydrides. This is a reversible process in the presence of moisture.

-

Major Decomposition (>350-400 °C): The onset of significant mass loss indicates the cleavage of C-B and C-C bonds within the molecule, leading to the degradation of the linker. The perfluorinated aromatic core is expected to contribute to a higher decomposition temperature compared to its non-fluorinated counterpart.

Interpretation of DSC Data:

-

Melting Point: A sharp endothermic peak will indicate the melting point of the crystalline solid. A high melting point is expected due to the rigid aromatic structure and potential for strong intermolecular interactions.

-

Other Transitions: The absence of other significant thermal events before melting would suggest a high degree of purity.

Computational Insights into Stability

Computational chemistry provides a powerful tool for understanding the thermodynamic stability of molecules at a fundamental level. Density Functional Theory (DFT) calculations can be employed to determine bond dissociation energies (BDEs), which are a direct measure of bond strength.

Key Computational Approaches:

-

Bond Dissociation Energy (BDE) Calculations: Computational studies on organoboron compounds have investigated the homolytic BDE of the C-B bond.[3] These studies can reveal the influence of substituents on bond strength. For perfluorophenyl-1,4-diboronic acid, the electron-withdrawing fluorine atoms are expected to strengthen the C-B bond, contributing to higher thermal stability.

-

Decomposition Pathway Modeling: More advanced computational models can simulate the thermal decomposition process, identifying the lowest energy pathways for fragmentation.[5] This can provide insights into the initial steps of thermal degradation and the nature of the decomposition products.

Sources

Solubility Profile of Perfluorophenyl-1,4-diboronic Acid in Polar Solvents: A Theoretical and Practical Guide

An In-depth Technical Guide

Abstract

Perfluorophenyl-1,4-diboronic acid (tetrafluoro-1,4-phenylenediboronic acid) is a pivotal building block in supramolecular chemistry, organic electronics, and the synthesis of Covalent Organic Frameworks (COFs). Its utility in these fields is fundamentally governed by its behavior in solution, yet a consolidated guide on its solubility characteristics remains elusive. This technical document provides a comprehensive analysis of the factors expected to govern the solubility of perfluorophenyl-1,4-diboronic acid in polar solvents. We synthesize foundational principles of boronic acid chemistry with data from analogous compounds to build a predictive solubility framework. Furthermore, this guide furnishes a robust, field-proven experimental protocol for researchers to accurately determine its solubility, ensuring reliable and reproducible results for downstream applications.

Introduction: The Structural Significance of Perfluorophenyl-1,4-diboronic Acid

Perfluorophenyl-1,4-diboronic acid is a bifunctional organic linker featuring a rigid, electron-deficient tetrafluorinated phenyl core flanked by two boronic acid moieties. The strong carbon-fluorine bonds lend significant thermal and chemical stability to the core, while the boronic acid groups provide reactive handles for forming reversible covalent bonds, most notably through condensation reactions with diols to form boronate esters or self-condensation to form boroxine anhydrides.

The successful application of this molecule in solution-phase synthesis or material fabrication is critically dependent on achieving sufficient concentration in a suitable solvent. Poor solubility can lead to incomplete reactions, low yields, and difficulties in purification and characterization. This guide addresses this challenge by examining the key chemical equilibria at play and providing a practical framework for solubility assessment.

Theoretical Framework: Key Equilibria Governing Solubility

The solubility of any boronic acid is not a single, static value but is dictated by a series of dynamic equilibria that are highly sensitive to the surrounding environment (solvent, pH, water content). For perfluorophenyl-1,4-diboronic acid, two equilibria are paramount.

The Boronic Acid ⇌ Boroxine Anhydride Equilibrium

In the solid state and in non-aqueous or low-water content solvents, boronic acids readily undergo intermolecular dehydration to form cyclic boroxine anhydrides[1][2]. This trimerization process significantly increases the molecular weight and reduces the number of polar hydroxyl groups available for hydrogen bonding with the solvent, generally leading to a decrease in solubility.

The presence of the electron-withdrawing perfluorophenyl ring is expected to enhance the Lewis acidity of the boron centers, potentially favoring the boroxine form in aprotic solvents. The addition of water or other protic solvents is required to hydrolyze the boroxine back to the monomeric boronic acid, which is typically more soluble[1].

The Trigonal Acid ⇌ Tetrahedral Boronate Equilibrium

In aqueous or protic media, the boronic acid group acts as a weak Lewis acid. The sp²-hybridized, trigonal planar boron atom can accept a hydroxide ion to form a more soluble, sp³-hybridized, tetrahedral anionic boronate species[3][4]. This equilibrium is pH-dependent.

The highly electronegative fluorine atoms on the phenyl ring exert a strong electron-withdrawing effect, which increases the Lewis acidity of the boron atoms. This is expected to lower the pKa of perfluorophenyl-1,4-diboronic acid compared to its non-fluorinated analog, 1,4-benzenediboronic acid. Consequently, the more hydrophilic and soluble anionic boronate form will be generated at a lower pH, a critical consideration for buffered systems[3][5]. The transition from a neutral trigonal species to a charged tetrahedral one generally increases hydrophilicity and, therefore, solubility[4].

Caption: Key equilibria influencing the solubility of boronic acids in solution.

Expected Solubility Profile and Data from Analogous Compounds

While specific, publicly available quantitative solubility data for perfluorophenyl-1,4-diboronic acid is scarce, we can formulate a robust hypothesis based on its structure and data from analogous, non-fluorinated, and partially fluorinated compounds.

-

Polar Aprotic Solvents (DMF, DMSO, THF, Acetone): Phenylboronic acid and its derivatives generally show good solubility in these solvents[6][7][8]. The polar nature of the solvent can effectively solvate the boronic acid's hydroxyl groups. It is highly probable that perfluorophenyl-1,4-diboronic acid will be readily soluble in solvents like DMF and DMSO.

-

Polar Protic Solvents (Alcohols, Water): Solubility in these solvents is more complex. While alcohols like methanol are often good solvents for boronic acids, water solubility can be limited[8]. The introduction of fluorine atoms often decreases aqueous solubility[9]. Therefore, perfluorophenyl-1,4-diboronic acid is expected to have lower water solubility than its non-fluorinated counterpart.

The table below summarizes known solubility data for relevant analogs to provide a comparative baseline.

| Compound | Solvent | Solubility (at Temp) | Source |

| Phenylboronic Acid | Water | ~10 g/L (20 °C) | [9] |

| 1,4-Benzenediboronic Acid | Water | 2.5% w/v (~25 g/L) | [10] |

| 1,4-Benzenediboronic Acid | Methanol | Soluble | [10] |

| 3,4-Difluorophenylboronic Acid | Methanol | Soluble | [8] |

| 3,4-Difluorophenylboronic Acid | DMF, THF | Expected to be soluble | [8] |

| 2-(Trifluoromethyl)phenylboronic acid | Water | Less soluble than Phenylboronic Acid | [9] |

This comparative data strongly suggests that researchers should prioritize polar aprotic solvents for solubilizing perfluorophenyl-1,4-diboronic acid, while aqueous systems may require pH adjustment to leverage the formation of the more soluble boronate anion.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The Saturation Shake-Flask method is the gold-standard for determining thermodynamic solubility, providing the equilibrium concentration of a solute in a solvent at a given temperature[11][12].

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a period sufficient to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.

Materials and Equipment

-

Perfluorophenyl-1,4-diboronic acid (solid)

-

Solvent of interest (e.g., HPLC-grade DMSO, DMF, Water)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, low-binding)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess of solid perfluorophenyl-1,4-diboronic acid to a pre-weighed glass vial. An amount that is visibly in excess after equilibration (e.g., 5-10 mg per mL of solvent) is sufficient. Record the exact mass added.

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for at least 48-72 hours.[12][13] Causality Note: A long equilibration time is crucial to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium, accounting for potential slow conversions between the boronic acid and its boroxine form[1].

-

Phase Separation: After equilibration, allow the vials to rest for a short period to let the bulk of the solid settle. Carefully withdraw an aliquot of the supernatant.

-

Primary Separation: Centrifuge the aliquot at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the suspended solid.

-

Secondary Separation: Immediately after centrifugation, filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. Trustworthiness Note: Filtration removes fine particulates that could falsely elevate the measured concentration. Using a low-binding filter material like PTFE is critical to prevent loss of the analyte[11].

-

-

Sample Dilution: Promptly perform a precise, gravimetric dilution of the saturated filtrate into the mobile phase to be used for analysis. This prevents the compound from precipitating upon cooling and brings the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method with a calibration curve prepared from known concentrations of perfluorophenyl-1,4-diboronic acid. The UV absorbance of the fluorinated phenyl ring provides a strong chromophore for detection.

-

Solid Phase Analysis: Recover the excess solid from the vial after the experiment. Dry it and analyze it using a technique like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Self-Validation Note: This step is critical to confirm that the compound has not changed its solid form (e.g., converted to a different polymorph or a solvate) during the experiment, which would invalidate the result[12].

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Report the solubility in units of mg/mL or mol/L.

Caption: Experimental workflow for the Shake-Flask solubility determination.

Conclusion

References

-

AA Blocks. (2019, October 31). Chemistry Of Boronic Esters. Available at: [Link]

-

United States Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Available at: [Link]

-

Avdeef, A. (2007). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Available at: [Link]

-

Wulff, G. (n.d.). Possible equilibria in aqueous solutions of a boronic acid and a hydroxycarboxylic acid. ResearchGate. Available at: [Link]

-

Bull, J. A., et al. (2021). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. Available at: [Link]

-

Raytor. (2024, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Equilibrium solubility determination. Available at: [Link]

-

Li, M., et al. (2011). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. PMC. Available at: [Link]

-

Nowak, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4583–4591. Available at: [Link]

-

Hens, B., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]

-

Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Available at: [Link]

-

Chem-Space. (n.d.). Chemical Synthesis and Properties of Boronic acids. Available at: [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh Archive. Available at: [Link]

-

Leszczyński, P., et al. (2017). Solubility of phenylboronic compounds in water. SciSpace. Available at: [Link]

Sources

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aablocks.com [aablocks.com]

- 4. researchgate.net [researchgate.net]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. researchgate.net [researchgate.net]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

- 10. 1,4-Phenylenebisboronic acid | 4612-26-4 [chemicalbook.com]

- 11. scispace.com [scispace.com]

- 12. raytor.com [raytor.com]

- 13. who.int [who.int]

Introduction to fluorinated covalent organic frameworks (COFs) precursors

Topic: Engineering Fluorinated Covalent Organic Frameworks (COFs): Precursors, Synthesis, and Therapeutic Applications Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into Covalent Organic Frameworks (COFs) represents a paradigm shift in reticular chemistry. While standard COFs offer porosity and crystallinity, Fluorinated COFs (F-COFs) introduce unique electronic, steric, and hydrophobic properties critical for advanced applications, particularly in drug delivery and separation sciences.

This guide moves beyond basic synthesis to explore the causality of fluorination: how the high electronegativity of fluorine modulates monomer reactivity, stabilizes 2D

The Fluorine Effect in Reticular Chemistry

To engineer F-COFs effectively, one must understand the "Fluorine Effect" on the reticular backbone. It is not merely a substitution; it is an electronic modulation of the framework.

-

Polarized

- -

Hydrophobicity & Lipophilicity: The C-F bond has a low polarizability and high hydrophobicity. This creates "Teflon-like" pore channels, which are critical for:

-

Drug Delivery: Enhancing the loading of hydrophobic drugs and facilitating transport across lipid bilayers.

-

Stability: Shielding the hydrolytically sensitive imine linkages from water attack.

-

Mechanistic Pathway: The Fluorine Influence[1]

Figure 1: The cascade of physicochemical changes induced by fluorination in COF precursors.

Classification of Fluorinated Precursors

The selection of precursors dictates the topology and pore size.[1] In F-COFs, the fluorinated moiety is typically the aldehyde (linear linker) or the knot (node), though fluorinated aldehydes are more synthetically accessible.

Table 1: Comparative Analysis of Key Fluorinated Precursors

| Precursor Name | Structure Type | Fluorine Count | Key Feature | Application Context |

| TFTA (2,3,5,6-tetrafluoroterephthalaldehyde) | Linear Linker ( | 4 | High reactivity; induces strong stacking. | High-crystallinity imine COFs (e.g., with TAPB). |

| DFPA (2,5-difluoroterephthalaldehyde) | Linear Linker ( | 2 | Moderate reactivity; balances stability/reversibility. | Drug delivery vehicles (e.g., DF-TAPB-COF).[2][3][4][5] |

| OF-BPDCA (Octafluoro-4,4'-biphenyldicarboxaldehyde) | Extended Linker ( | 8 | Expanded pore size; superhydrophobic. | Large molecule separation; gas storage. |

| TFPPy (1,3,6,8-tetrakis(4-formylphenyl)pyrene)* | Knot ( | 0 (Base) | Note: Often paired with fluorinated amines. | Optoelectronic F-COFs. |

Note: While fluorinated amines (e.g., tetrafluorophenylenediamine) exist, fluorinated aldehydes are preferred because the electron-withdrawing fluorine increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine.

Synthesis Protocol: The "Gold Standard" Solvothermal Method

Objective: Synthesis of a highly crystalline 2D F-COF (e.g., reacting TFTA with TAPB) via Schiff-base condensation.

Scientific Rationale: The reaction between an amine and an aldehyde is reversible. To obtain a crystalline COF (thermodynamic product) rather than an amorphous polymer (kinetic product), the reaction must be slow enough to allow for "error correction" (bond breaking and reforming).

-

Challenge: Fluorinated aldehydes are more reactive (more electrophilic).

-

Solution: We use a modulator (Acetic Acid) and a specific solvent mixture to control the equilibrium.

Step-by-Step Methodology

-

Precursor Preparation:

-

Weigh TFTA (0.15 mmol) and TAPB (0.10 mmol) into a Pyrex tube (o.d. × i.d. = 10 × 8 mm).

-

Note: Stoichiometry is critical (1.5:1 ratio of aldehyde to amine functional groups) to minimize defects.

-

-

Solvent System:

-

Add o-Dichlorobenzene (o-DCB) (1.9 mL) and n-Butanol (0.1 mL).

-

Why this mix? o-DCB is a good solvent for aromatic stacking; n-Butanol aids in solubility and pore formation.

-

-

Catalytic Modulation:

-

Add 6M Aqueous Acetic Acid (0.2 mL).

-

Mechanism: The acid protonates the carbonyl oxygen, activating it, but the water present pushes the equilibrium slightly backward (hydrolysis), allowing for defect repair/crystallization.

-

-

Degassing (Critical Step):

-

Flash freeze the tube in liquid nitrogen.

-

Perform 3 cycles of Freeze-Pump-Thaw to remove oxygen (which oxidizes amines) and moisture.

-

Flame-seal the tube under vacuum.

-

-

Solvothermal Synthesis:

-

Place the sealed tube in an oven at 120°C for 72 hours .

-

Observation: A yellow/orange precipitate will form. The long duration ensures the transition from amorphous to crystalline.

-

-

Isolation & Activation:

Workflow Visualization

Figure 2: Validated workflow for the synthesis of imine-linked Fluorinated COFs.

Application in Drug Delivery

For drug development professionals, F-COFs offer a distinct advantage over MOFs or standard polymers: Biocompatibility + Lipophilicity.

-

Case Study: DF-TAPB-COF (Difluoro-functionalized).

Mechanism of Action:

-

Loading: The fluorinated pore walls interact with the drug via hydrogen bonding (F···H-N or F···H-O) and hydrophobic effects.[7][8][9] This results in exceptionally high loading capacities (e.g., ~69 wt% for 5-FU).[3][4][5]

-

Protection: The hydrophobic shell prevents premature degradation of the drug in the bloodstream.

-

Cellular Uptake: The lipophilic nature of the F-COF surface mimics cell membranes, enhancing endocytosis rates in cancer cells (e.g., MCF-7 lines).

Data Summary (DF-TAPB-COF):

-

BET Surface Area: ~2000+ m²/g

-

Pore Size: ~2.4 nm (Mesoporous, ideal for drug encapsulation)

-

Cytotoxicity: Low (High cell viability >90% at therapeutic concentrations)

References

-

Fluorinated Covalent Organic Frameworks for Efficient Drug Delivery. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Experimental and Theoretical Insight into the Effect of Fluorine Substituents on the Properties of Azine Linked Covalent Organic Frameworks. Source: Royal Society of Chemistry (CrystEngComm) URL:[10][Link]

-

Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Substitution and Orientation Effects on the Crystallinity and PFAS Adsorption of Olefin-Linked 2D COFs. Source: ACS Applied Materials & Interfaces URL:[Link]

-

Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks. Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

- 1. docs.nrel.gov [docs.nrel.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Fluorinated covalent organic frameworks for efficient drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. Fluorinated covalent organic frameworks for efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Experimental and theoretical insight into the effect of fluorine substituents on the properties of azine linked covalent organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Saccharide Sensing Using Perfluorophenyl-1,4-diboronic Acid

Introduction: The Advantage of Fluorination in Boronic Acid-Based Saccharide Sensing

Boronic acids have emerged as a cornerstone in the design of synthetic receptors for saccharides due to their ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, which are structural hallmarks of sugars.[1][2] This interaction forms the basis of a variety of sensing platforms, including those that produce a fluorescent or colorimetric signal upon saccharide binding.[3][4] A significant advancement in this field is the use of fluorinated phenylboronic acids, which offer distinct advantages over their non-fluorinated counterparts.

The introduction of electron-withdrawing fluorine atoms to the phenyl ring, as in perfluorophenyl-1,4-diboronic acid, significantly increases the Lewis acidity of the boron centers.[5] This enhanced acidity lowers the pKa of the boronic acid, enabling it to bind with saccharides more effectively at physiological pH (around 7.4).[5] This is a critical feature for applications in biological and clinical settings. The perfluorinated aromatic core also provides a unique platform for constructing sensor arrays with distinct recognition patterns.

This document provides detailed application notes and protocols for utilizing perfluorophenyl-1,4-diboronic acid in saccharide sensing applications, with a focus on an indicator displacement assay (IDA).

Sensing Mechanism: The Indicator Displacement Assay (IDA)

The indicator displacement assay is a powerful and versatile method for detecting saccharides.[2][6] In this approach, a complex is formed between the boronic acid receptor (perfluorophenyl-1,4-diboronic acid) and a reporter molecule (an indicator dye) that also contains a diol group, such as Alizarin Red S (ARS).[7][8] The binding of the boronic acid to the dye results in a distinct colorimetric or fluorescent signal.

When a saccharide is introduced to the system, it competes with the indicator for binding to the boronic acid. Due to the generally higher affinity of the boronic acid for the saccharide, the indicator is displaced, leading to a reversal of the initial signal change.[6] This change in signal is proportional to the concentration of the saccharide, allowing for quantitative analysis.

Caption: General workflow for the Indicator Displacement Assay.

Synthesis of Perfluorophenyl-1,4-diboronic Acid

While perfluorophenyl-1,4-diboronic acid is commercially available, a synthetic route is provided here for researchers who wish to prepare it in-house. A common method involves a lithium-halogen exchange followed by borylation.

Protocol 1: Synthesis from 1,4-Dibromo-2,3,5,6-tetrafluorobenzene

This protocol is adapted from general procedures for the synthesis of arylboronic acids.[9][10]

Materials:

-

1,4-Dibromo-2,3,5,6-tetrafluorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, add 1,4-dibromo-2,3,5,6-tetrafluorobenzene (1.0 equiv) and dissolve it in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.2 equiv) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

-

Borylation: To the cooled solution, add triisopropyl borate (2.5 equiv) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl. Stir vigorously for 1-2 hours.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes of THF).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter to remove the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield perfluorophenyl-1,4-diboronic acid.

Caption: Synthetic route to perfluorophenyl-1,4-diboronic Acid.

Application Protocol: Colorimetric Saccharide Sensing using an Indicator Displacement Assay

This protocol describes a general method for the colorimetric detection and discrimination of saccharides using perfluorophenyl-1,4-diboronic acid and Alizarin Red S (ARS) as the indicator. This method is adapted from established IDA protocols for other phenylboronic acids.[6][7]

Materials:

-

Perfluorophenyl-1,4-diboronic acid

-

Alizarin Red S (ARS)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Monosaccharides for testing (e.g., D-glucose, D-fructose, D-galactose, etc.)

-

96-well microplates

-

Microplate reader capable of measuring absorbance in the visible range (e.g., 400-600 nm)

Protocol 2: Saccharide Detection with Perfluorophenyl-1,4-diboronic Acid and ARS

-

Stock Solution Preparation:

-

Prepare a stock solution of perfluorophenyl-1,4-diboronic acid in a suitable solvent (e.g., DMSO or methanol) and then dilute with the phosphate buffer to the desired working concentration (e.g., 1 mM).

-

Prepare a stock solution of Alizarin Red S in the phosphate buffer (e.g., 1 mM).

-

Prepare stock solutions of the saccharides to be tested in the phosphate buffer (e.g., 1 M).

-

-

Assay Setup:

-

In a 96-well microplate, add the perfluorophenyl-1,4-diboronic acid solution and the ARS solution to each well. The optimal ratio of boronic acid to ARS should be determined experimentally but a 1:1 or 2:1 ratio is a good starting point.

-

Add varying concentrations of each saccharide to different wells. Include control wells with no saccharide.

-

Bring the final volume of each well to a constant value (e.g., 200 µL) with the phosphate buffer.

-

-

Incubation and Measurement:

-

Incubate the microplate at a constant temperature (e.g., 25 °C) for a sufficient time to allow the binding equilibrium to be reached (e.g., 15-30 minutes).

-

Measure the absorbance spectrum of each well using a microplate reader. The change in absorbance at the wavelength of maximum difference between the complexed and free ARS should be monitored.

-

-

Data Analysis:

-

Plot the change in absorbance as a function of saccharide concentration to generate binding isotherms.

-

For sensor array applications, the response patterns (changes in absorbance at multiple wavelengths or with different boronic acid/dye combinations) for each saccharide can be analyzed using statistical methods like Linear Discriminant Analysis (LDA) to achieve discrimination between different saccharides.[3]

-

Data Presentation and Interpretation

The binding affinities of perfluorophenyl-1,4-diboronic acid for different saccharides can be quantified by determining the binding constants (Kₐ) from the titration data. A higher binding constant indicates a stronger interaction.

Table 1: Representative Binding Data for Phenylboronic Acids with Saccharides

| Saccharide | Typical Binding Constant (Kₐ, M⁻¹) with Phenylboronic Acid | Expected Trend with Perfluorophenyl-1,4-diboronic Acid |

| D-Fructose | High | Highest affinity due to the presence of favorable cis-diols in its furanose form. |

| D-Galactose | Moderate | Moderate affinity. |

| D-Glucose | Low | Lower affinity compared to fructose. |

| D-Mannose | Low | Lower affinity. |

Note: The actual binding constants for perfluorophenyl-1,4-diboronic acid need to be determined experimentally following the protocol above. The enhanced Lewis acidity is expected to lead to higher binding constants overall compared to unsubstituted phenylboronic acid.

Troubleshooting and Key Considerations

-

pH Control: The pH of the buffer is critical as it affects the equilibrium between the neutral boronic acid and the anionic boronate form, which is the active species for diol binding.[3] The optimal pH should be determined for each specific application.

-

Solvent Effects: The use of organic co-solvents may be necessary to solubilize the boronic acid, but their concentration should be minimized as they can affect the binding affinities.

-

Indicator Choice: While ARS is a common choice, other diol-containing dyes can be used. The selection of the indicator will influence the sensitivity and dynamic range of the assay.

-

Interference: Other diol-containing molecules in the sample may interfere with the assay. The selectivity of the sensor should be evaluated against potential interferents.

Conclusion

Perfluorophenyl-1,4-diboronic acid is a promising building block for the development of robust and sensitive saccharide sensors. Its enhanced Lewis acidity due to the perfluorinated ring allows for effective operation at physiological pH. The indicator displacement assay described herein provides a straightforward and adaptable method for the colorimetric detection and discrimination of saccharides. This approach has significant potential for applications in clinical diagnostics, food quality control, and various other fields requiring the monitoring of sugar levels.

References

- Brooks WLA, Sumerlin BS. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chem Rev. 2016;116(3):1375–1397.

- Wu X, Li Z, Chen XX, Fossey JS, James TD, Jiang YB. Selective sensing of saccharides using simple boronic acids and their aggregates. Chem Soc Rev. 2013;42(20):8032–8048.

- Kubik, S. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. 2022;27(11):3425.

- Galan, M. C., et al. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. Journal of Materials Chemistry B. 2023;11(20):4343-4366.

- Liu, G., Long, Z., & Xing, G. Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Sensors. 2025;25(15):6533.

- Bosch, L. I., Fyles, T. M., & James, T. D. Binary and ternary phenylboronic acid complexes with saccharides and Lewis bases. Tetrahedron. 2004;60(49):11175–11190.

- Williams GT, Kedge JL, Fossey JS. Molecular Boronic Acid-Based Saccharide Sensors. ACS Sens. 2021;6(4):1508–1528.

- Sasaki Y, Zhang Z, Minami T. A Saccharide Chemosensor Array Developed Based on an Indicator Displacement Assay Using a Combination of Commercially Available Reagents. Frontiers in Chemistry. 2019;7:49.

- Pianella, M., et al. Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. ChemistryOpen. 2018;7(2):148-151.

-

Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection - UBIRA ETheses - University of Birmingham. [Link].

-

Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC. [Link].

-

Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid - Analyst (RSC Publishing). [Link].

-

(A) Illustration of indicator displacement assay where the analyte... | Download Scientific Diagram - ResearchGate. [Link].

-

Alizarin Red S as an electrochemical indicator for saccharide recognition - ResearchGate. [Link].

- Springsteen, G. and Wang, B. Alizarin Red S.

-

Synthesis and characterization of poly(2,3,5,6-tetrafluoro-1,4-phenylenevinylene) - Chemical Communications (RSC Publishing). [Link].

- Molander, G. A., & Trice, S. L. J. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic letters. 2012;14(17):4606-4609.

-

Preparation of 1,4-dibromotetrafluorobenzene from 4-bromotetrafluorobenzenethiol and bromine. Reactions of 1,4-dibromotetrafluorobenzene with KSH - Fluorine notes. [Link].

- D. S. Matteson, et al.

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. [Link].

Sources

- 1. CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol - Google Patents [patents.google.com]

- 2. Sensitive and specific detection of saccharide species based on fluorescence: update from 2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis [mdpi.com]

- 4. UBIRA ETheses - Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection [etheses.bham.ac.uk]

- 5. Development of porphyrin-based fluorescent sensors and sensor arrays for saccharide recognition [html.rhhz.net]

- 6. Frontiers | A Saccharide Chemosensor Array Developed Based on an Indicator Displacement Assay Using a Combination of Commercially Available Reagents [frontiersin.org]

- 7. d-nb.info [d-nb.info]

- 8. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Preparation of metal-organic frameworks (MOFs) with fluorinated linkers

Executive Summary

The incorporation of fluorine into metal-organic frameworks (MOFs)—specifically through fluorinated organic linkers—fundamentally alters the physicochemical landscape of the pore environment.[1] Unlike their non-fluorinated analogs, Fluorinated MOFs (F-MOFs) exhibit exceptional hydrophobicity, enhanced hydrolytic stability, and unique quadrupole-moment selectivity for gas sorption (e.g., CO₂/N₂ separation).

This Application Note provides a rigorous, field-validated guide for the synthesis of UiO-66-4F (Zirconium 2,3,5,6-tetrafluoroterephthalate). We move beyond basic recipes to explore the coordination modulation strategies required to control crystal growth kinetics, which are often erratic due to the altered pKa and solubility profiles of fluorinated linkers.

Part 1: Strategic Rationale & The "Fluorine Effect"

Why Fluorination Matters

The substitution of hydrogen with fluorine on the aromatic linker (e.g., changing Terephthalic Acid to Tetrafluoroterephthalic Acid) introduces three critical changes:

-

Electronic Modulation: Fluorine is highly electronegative, lowering the pKa of the carboxylic acid groups. This increases the acidity of the linker, accelerating the ligand-exchange rate with Zr clusters during nucleation.

-

Hydrophobic Shielding: The C-F bond is non-polarizable and has a low surface energy. Lining the pores with fluorine atoms creates a "Teflon-like" environment that repels water clusters, preventing hydrolytic attack on the metal nodes.

-

Steric Bulk: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å), slightly reducing pore aperture size but significantly enhancing selectivity for small molecules via steric constriction.

Mechanism Visualization

The following diagram illustrates the protective hydrophobic effect and the modulation mechanism during synthesis.

Caption: Figure 1. Left: Modulators compete with highly acidic F-linkers to prevent rapid precipitation. Right: F-lined pores repel water, enhancing stability.

Part 2: Pre-Synthesis Considerations

Solubility Challenges

Fluorinated linkers (e.g., H₂BDC-4F) often exhibit lower solubility in DMF/DEF compared to their non-fluorinated counterparts due to strong

-

Solution: Pre-dissolution via sonication is mandatory before adding the metal source.

-

Warning: Do not heat the linker solution above 80°C before adding the metal, as this can trigger premature decarboxylation in some unstable derivatives.

Material Selection

| Component | Specification | Rationale |

| Metal Source | ZrCl₄ (Anhydrous, >99.9%) | Zirconium oxychloride (ZrOCl₂) introduces undefined water amounts, disrupting the modulator ratio. Use anhydrous salts. |

| Linker | 2,3,5,6-Tetrafluoroterephthalic acid (H₂BDC-4F) | The fully fluorinated linker maximizes hydrophobicity. |

| Solvent | DMF (N,N-Dimethylformamide) | High boiling point and ability to solubilize Zr clusters. |

| Modulator | Glacial Acetic Acid (or TFA) | Critical: Slows down the coordination of the highly acidic F-linker to ensure crystallinity. |

Part 3: Detailed Protocol – Solvothermal Synthesis of UiO-66-4F

Target: High-crystallinity UiO-66-4F particles (~200-500 nm). Yield: ~70-80% based on Zr.

Step 1: Pre-cursor Preparation

-

Linker Dissolution: In a 100 mL Pyrex media bottle (or Teflon-lined autoclave liner), dissolve 0.71 g (3.0 mmol) of H₂BDC-4F in 40 mL of DMF .

-

Action: Sonicate for 15 minutes until the solution is perfectly clear.

-

-

Modulator Addition: Add 2.0 mL of Glacial Acetic Acid (approx. 35 mmol) to the linker solution.

-

Note: The molar ratio of Modulator:Zr is roughly 35:1. Increasing this ratio yields larger crystals but lower yields.

-

-

Metal Addition: Add 0.233 g (1.0 mmol) of anhydrous ZrCl₄.

-

Critical Technique: Do not dump the powder. Add slowly while stirring to prevent the formation of a gummy clump.

-

-

Homogenization: Sonicate the final mixture for another 10 minutes. The solution should be light yellow and transparent.

Step 2: Solvothermal Reaction

-

Seal the vessel tightly (Teflon-lined stainless steel autoclave is preferred for safety).

-

Place in a convection oven pre-heated to 120°C .

-

Incubation: Hold at 120°C for 24 hours .

-

Insight: Unlike standard UiO-66 which forms in 12 hours, the F-linker requires slightly longer due to the modulator competition and steric hindrance.

-

Step 3: Isolation and Washing (The "Activation" Pre-cursor)

-

Cool the autoclave to room temperature naturally.

-

Centrifugation: Centrifuge at 6,000 rpm for 15 minutes. Discard the supernatant (DMF + unreacted linker).

-

DMF Wash: Resuspend the solid in 40 mL fresh DMF. Soak at 60°C for 2 hours (removes unreacted linker trapped in pores). Centrifuge and decant.

-

Solvent Exchange (Crucial): Resuspend the solid in Methanol (MeOH) or Ethanol.

-

Protocol: Soak in MeOH for 3 days, replacing the solvent fresh every 24 hours.

-

Why? DMF has a high surface tension and boiling point. If you try to dry DMF-filled pores, the capillary forces will collapse the framework. MeOH has low surface tension and is easily removed.

-

Part 4: Activation & Post-Synthetic Processing

The most common failure mode in F-MOF synthesis is pore collapse during drying.

Method A: Thermal Vacuum Activation (Standard)

-

After the final MeOH wash, decant the solvent.

-

Place the wet powder in a vacuum oven.

-

Ramp:

-

Ambient to 60°C under vacuum (1 hour).

-

60°C to 150°C (hold for 12 hours).

-

-

Result: A free-flowing white powder.

Method B: Supercritical CO₂ Drying (Best for Ultra-High Porosity)

For drug delivery applications where maximum pore volume is required:

-

Place the Ethanol-solvated MOF in a supercritical dryer chamber.

-

Exchange Ethanol with liquid CO₂ (4 cycles, 2 hours each).

-

Raise temperature/pressure to supercritical point (31°C, 73 atm) and vent slowly.

Part 5: Characterization & Validation

How do you confirm you have UiO-66-4F and not amorphous Zr-oxide or unreacted linker?

| Technique | Expected Observation | Common Pitfall |

| PXRD (X-Ray Diffraction) | Sharp peaks at 2 | Broad "humps" indicate amorphous material (insufficient modulator). |

| ¹⁹F-NMR (Digested) | Digest MOF in NaOD/D₂O. Sharp singlet at -140 ppm (approx). | Multiple peaks indicate partial defluorination or impurities. |

| N₂ Isotherm (77 K) | Type I isotherm (microporous). BET Area: ~800-1000 m²/g. | Hysteresis loop indicates mesoporous defects or pore collapse. |

| Water Contact Angle | Angle > 100° (Hydrophobic).[2] | Angle < 60° implies linker defects (missing F-linkers exposing Zr-OH). |

Part 6: Troubleshooting Guide

Issue 1: Low Yield / No Precipitate

-

Cause: Too much modulator (Acetic Acid) or too much solvent.

-

Fix: Reduce Acetic Acid volume by 50% or increase reaction time to 48 hours.

Issue 2: Amorphous Product (No XRD peaks)

-

Cause: Reaction too fast (nucleation dominated growth).

-

Fix:Increase the modulator amount or switch to a stronger modulator like Trifluoroacetic Acid (TFA) to compete more aggressively with the F-linker.

Issue 3: Low Surface Area (BET < 600 m²/g)

-

Cause: Incomplete activation (DMF stuck in pores).

-

Fix: Extend Methanol exchange to 5 days. Ensure vacuum activation reaches 150°C.

References

-

Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society. Link

-

Biswas, S., & Van Der Voort, P. (2013). A Fluorinated Analogue of UiO-66: Synthesis and Characterization. European Journal of Inorganic Chemistry. Link

-

Decoste, J. B., et al. (2013). Stability and degradation mechanisms of metal–organic frameworks containing the Zr6O4(OH)4 secondary building unit. Journal of Materials Chemistry A. Link

-

Wang, C., et al. (2015). Fluorinated Metal-Organic Frameworks for Gas Separation. Chemical Reviews. Link

-

Cadiau, A., et al. (2016). Hydrolytically Stable Fluorinated Metal-Organic Frameworks for Energy-Efficient Dehydration. Science. Link

Sources

Troubleshooting & Optimization

Purification methods for 2,3,5,6-tetrafluoro-1,4-benzenediboronic acid

Technical Support Center: 2,3,5,6-Tetrafluoro-1,4-benzenediboronic Acid (TFBD)

Case ID: TFBD-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary

Purifying 2,3,5,6-tetrafluoro-1,4-benzenediboronic acid (TFBD) presents a unique paradox: the molecule is highly polar due to the two boronic acid groups, yet the perfluorinated core renders the C-B bond electronically labile.

The two most critical failure modes for researchers handling TFBD are:

-

Protodeboronation: The electron-withdrawing fluorine atoms destabilize the C-B bond, making it susceptible to hydrolytic cleavage, especially under basic conditions.

-

Boroxine Confusion: Users often misinterpret the formation of cyclic anhydrides (boroxines) as decomposition or impurities.

This guide prioritizes non-destructive recrystallization and equilibrium management over aggressive acid/base extractions.

Module 1: The "Phantom Impurity" (Boroxine Equilibrium)

Before initiating purification, you must determine if your material is actually impure. TFBD exists in a dynamic equilibrium with its cyclic anhydride (boroxine).

The Issue: You run an NMR in DMSO-d6 or CD3OD and see multiple sets of signals or broad peaks. You assume the synthesis failed.

The Reality: Boronic acids spontaneously dehydrate to form boroxines.[1] This is not an impurity; it is a state of matter. TFBD can form complex polymeric networks due to having two boronic acid sites.

Figure 1: The dynamic equilibrium between TFBD and its anhydride forms. Understanding this prevents unnecessary purification efforts.

Module 2: Purification Protocols

Protocol A: The "Cloud Point" Recrystallization (Recommended)

Best for: Removing salts and trace organic byproducts without thermal decomposition.